N-(2-methoxyphenyl)-2-(1-naphthyloxy)acetamide
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Overview
Description
N-(2-methoxyphenyl)-2-(1-naphthyloxy)acetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of a methoxyphenyl group and a naphthalenyloxy group attached to an acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxyphenyl)-2-(1-naphthyloxy)acetamide typically involves the reaction of 2-naphthol with 2-methoxyphenylacetic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane under reflux conditions. The product is then purified using column chromatography to obtain the desired compound in high yield .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters and increases the efficiency of the synthesis process. The use of automated systems for purification and isolation further enhances the scalability of the production .
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxyphenyl)-2-(1-naphthyloxy)acetamide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the acetamide moiety can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Reagents like nitric acid (HNO₃) for nitration or halogens (Cl₂, Br₂) for halogenation.
Major Products Formed
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
N-(2-methoxyphenyl)-2-(1-naphthyloxy)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of N-(2-methoxyphenyl)-2-(1-naphthyloxy)acetamide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Similar Compounds
N-(2-methoxyphenyl)-2-naphthalen-1-ylacetamide: Similar structure but lacks the oxy group.
N-(2-methoxyphenyl)-2-naphthalen-1-ylpropionamide: Similar structure with a propionamide moiety instead of acetamide.
N-(2-methoxyphenyl)-2-naphthalen-1-yloxypropionamide: Similar structure with a propionamide moiety and an oxy group.
Uniqueness
N-(2-methoxyphenyl)-2-(1-naphthyloxy)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both methoxy and naphthalenyloxy groups enhances its potential for diverse applications in various fields .
Properties
CAS No. |
791830-14-3 |
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Molecular Formula |
C19H17NO3 |
Molecular Weight |
307.3g/mol |
IUPAC Name |
N-(2-methoxyphenyl)-2-naphthalen-1-yloxyacetamide |
InChI |
InChI=1S/C19H17NO3/c1-22-18-11-5-4-10-16(18)20-19(21)13-23-17-12-6-8-14-7-2-3-9-15(14)17/h2-12H,13H2,1H3,(H,20,21) |
InChI Key |
CRXXJPGXQDOWCB-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1NC(=O)COC2=CC=CC3=CC=CC=C32 |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)COC2=CC=CC3=CC=CC=C32 |
Origin of Product |
United States |
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